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molecular formula C12H11N B8600559 5-(2-Propen-1-yl)quinoline CAS No. 475215-28-2

5-(2-Propen-1-yl)quinoline

Cat. No. B8600559
M. Wt: 169.22 g/mol
InChI Key: BHJDPQOAJYAFLK-UHFFFAOYSA-N
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Patent
US06875765B2

Procedure details

5-Bromo-quinoline (5.6 g, 27 mmol) was dissolved in 40 mL toluene. BHT (50 mg) was added, along with allyl tributyl stannane (9.3 mL, 30 mmol), and tetrakis(triphenyl)phospine palladium (600 mg, 0.52 mmol). The reaction was refluxed overnight, then cooled. Potassium fluoride solution (1.0 g, in 18 mL H2O) was added. The reaction was stirred for 3 hours, then filtered. The reaction mixture was concentrated in vacuo. It was chromatographed in 3:1 hexane/ethyl acetate to yield 4.38 g (95%) of 5-allyl-quinoline as a yellow oil. MS (APCI) m/z 170.1 (M+1).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenyl)phospine palladium
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[CH2:12]([Sn](CCCC)(CCCC)CCCC)[CH:13]=[CH2:14].[F-].[K+]>C1(C)C=CC=CC=1>[CH2:14]([C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2)[CH:13]=[CH2:12] |f:2.3|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
BrC1=C2C=CC=NC2=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
9.3 mL
Type
reactant
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC
Name
tetrakis(triphenyl)phospine palladium
Quantity
600 mg
Type
reactant
Smiles
Step Three
Name
Quantity
18 mL
Type
reactant
Smiles
[F-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
It was chromatographed in 3:1 hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=C)C1=C2C=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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